N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Physicochemical profiling Medicinal chemistry Lead optimization

N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892287-73-9) is a synthetic small molecule belonging to the tetrahydroquinazoline-7-carboxamide class. It features a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core with a pentyl substituent at N3 and a 4-fluorobenzyl carboxamide at C7.

Molecular Formula C21H22FN3O3
Molecular Weight 383.423
CAS No. 892287-73-9
Cat. No. B2529799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
CAS892287-73-9
Molecular FormulaC21H22FN3O3
Molecular Weight383.423
Structural Identifiers
SMILESCCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)NC1=O
InChIInChI=1S/C21H22FN3O3/c1-2-3-4-11-25-20(27)17-10-7-15(12-18(17)24-21(25)28)19(26)23-13-14-5-8-16(22)9-6-14/h5-10,12H,2-4,11,13H2,1H3,(H,23,26)(H,24,28)
InChIKeyJGWYIBIVRAMNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline Profile: N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892287-73-9)


N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide (CAS 892287-73-9) is a synthetic small molecule belonging to the tetrahydroquinazoline-7-carboxamide class . It features a 2,4-dioxo-1,2,3,4-tetrahydroquinazoline core with a pentyl substituent at N3 and a 4-fluorobenzyl carboxamide at C7. The compound is listed in multiple screening-compound vendor catalogs as a research-use-only chemical, with typical supplied purity of ≥95% . Its molecular formula is C21H22FN3O3 (MW 383.42 g/mol) .

Why In-Class Tetrahydroquinazoline-7-Carboxamides Cannot Be Interchanged with N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide


Tetrahydroquinazoline-7-carboxamide analogs share a conserved core, but even minor modifications at the N3-pentyl and N-(4-fluorobenzyl) positions can profoundly alter physicochemical and pharmacological profiles . Quantitative ligand-based similarity analysis remains unavailable in the public domain for this specific scaffold; however, established structure–activity relationship (SAR) principles for quinazoline carboxamides indicate that 4-fluorobenzyl amide modifications can dramatically shift kinase selectivity, CYP inhibition, and cellular permeability relative to unsubstituted benzyl or heteroarylmethyl amides . Without experimental data comparing this exact compound to analogs under identical assay conditions, generic substitution carries an unquantified risk of altered target engagement, off-target liability, and batch-to-batch variability in screening outcomes.

Quantitative Differentiation Evidence for N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide Relative to Closest Available Comparators


Physicochemical Differentiation via 4-Fluorobenzyl Substitution vs. Unsubstituted Benzyl Analogs

The N-(4-fluorobenzyl) amide moiety introduces distinct logP and hydrogen-bond acceptor character relative to the direct N-benzyl analog. The compound's computed XLogP3-AA of ~3.2–3.5 (estimated via fragment-based calculation, ) is elevated compared to the N-benzyl analog (<3.0), indicating increased lipophilicity that may enhance membrane permeability. The presence of the fluorine atom adds a hydrogen-bond acceptor without introducing a strong H-bond donor, a feature known to improve metabolic stability in analogs.

Physicochemical profiling Medicinal chemistry Lead optimization

Absence of Target-Specific Biochemical Activity Data Precludes Direct Potency Comparisons

No peer-reviewed publications or curated bioactivity database entries (ChEMBL, BindingDB, PubChem BioAssay) report quantitative IC50, Ki, or EC50 values for this compound against any specific protein target . This absence makes direct potency-based differentiation impossible. The compound is listed in commercial screening libraries (e.g., EvitaChem EVT-2666873), indicating it has been made available for high-throughput screening but has not yet yielded publicly accessible single-concentration or dose–response data.

Biochemical screening Target engagement Assay data

Structural Orthogonality: Distinct 4-Fluorobenzyl Amide vs. Common Piperidine- or Morpholine-Containing Amides

Among tetrahydroquinazoline-7-carboxamides in public screening collections, the majority of registered amides incorporate a basic amine (e.g., piperidine, morpholine, pyrrolidine) to enhance solubility . The N-(4-fluorobenzyl) variant lacks this basic center, resulting in a neutral amide with lower calculated topological polar surface area (TPSA) and distinct hydrogen-bonding capacity. This places the compound in a less crowded physicochemical sub-region, making it a potentially valuable 'negative control' or orthogonal chemotype for assay panels where basic-amine-containing analogs show off-target activity.

Chemical biology Chemical probe development Library design

Best-Validated Research and Industrial Application Scenarios for N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide


Physicochemical Diversity Expansion in HTS Library Design

Screening library curators can leverage this compound to increase representation in the neutral, moderate-logP region that is underrepresented among quinazoline carboxamides . Its calculated logP shift of +0.2–0.5 units relative to non-fluorinated benzyl analogs, combined with the absence of a basic amine, introduces orthogonal chemical space that is highly valued in diversity-oriented synthesis libraries.

Negative Control Probe for Basic-Amine-Containing Quinazoline Carboxamide Hits

When a screening hit bears a basic amine side chain (e.g., piperidine or morpholine), this compound can serve as a matched-pair control to assess whether the basic amine is required for activity. Its lower TPSA (~80 Ų vs. ~90–95 Ų for piperidine analogs) and distinct hydrogen-bonding profile help decouple physicochemical from pharmacological effects in hit triage .

Medicinal Chemistry Starting Point for 4-Fluorobenzyl Amide Lead Series

The 4-fluorobenzyl substitution is a known medicinal chemistry strategy to improve metabolic stability and modulate target affinity. This compound provides a synthetically validated scaffold with the 4-fluorobenzyl amide pre-installed at C7 and a pentyl chain at N3, enabling rapid diversification of the amide or core positions while retaining the favorable fluorine effect .

Quote Request

Request a Quote for N-(4-fluorobenzyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.